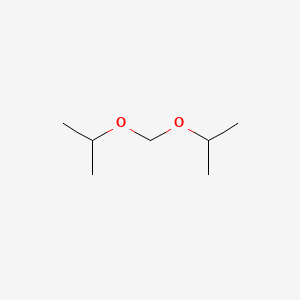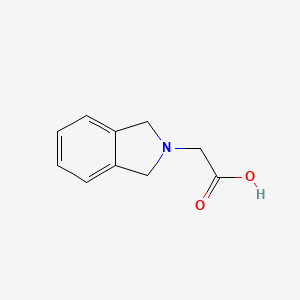
3-(2,2,2-Trifluorethoxy)propanonitril
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethoxy)propanenitrile has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Investigated for its potential use in biochemical assays and as a building block for bioactive molecules.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance materials, such as electrolytes for lithium metal batteries
Wirkmechanismus
Target of Action
The primary target of 3-(2,2,2-Trifluoroethoxy)propanenitrile, also known as FEON, is the lithium metal anode in high-energy density Li|NCM batteries . The lithium metal anode plays a crucial role in the battery’s performance, influencing its energy density and cycling stability .
Mode of Action
FEON interacts with the lithium metal anode by forming a solid electrolyte interphase . This interphase is enriched with organic components and LiF, which is proposed to result from FEON decomposition . The formation of this interphase is crucial for the improved cycling performance of the lithium metal anode .
Biochemical Pathways
The biochemical pathway involved in the action of FEON is the formation of the solid electrolyte interphase on the lithium metal anode . This process involves the decomposition of FEON, resulting in the enrichment of the interphase with organic components and LiF . The formation of this interphase affects the overall performance of the Li|NCM battery .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of FEON, we can discuss its behavior in the battery system. FEON exhibits high oxidative stability, low volatility, and non-flammability . These properties contribute to its effectiveness as an electrolyte solvent in high-energy density Li|NCM batteries .
Result of Action
The result of FEON’s action is the improved cycling performance of both the lithium metal anode and the 4.4 V high-voltage NCM cathode in Li|NCM batteries . This improvement is attributed to the formation of the solid electrolyte interphase on the lithium metal anode .
Action Environment
The action of FEON is influenced by the environment within the battery system. The formation of the solid electrolyte interphase and the resulting improvements in battery performance are dependent on the conditions within the battery, including the concentration of the electrolyte
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group.
Industrial Production Methods
Industrial production methods for 3-(2,2,2-Trifluoroethoxy)propanenitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trifluoroethoxy)propanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Resulting from oxidation reactions.
Primary Amines: Produced through reduction reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,2,2-Trifluoroethoxy)propionitrile: Similar in structure but with a propionitrile group instead of a propanenitrile group.
2,2,2-Trifluoroethanol: Shares the trifluoroethoxy group but lacks the nitrile functionality.
3-Chloropropanenitrile: Precursor in the synthesis of 3-(2,2,2-Trifluoroethoxy)propanenitrile.
Uniqueness
3-(2,2,2-Trifluoroethoxy)propanenitrile is unique due to its combination of a trifluoroethoxy group and a nitrile group, which imparts high oxidative stability, low volatility, and non-flammability. These properties make it particularly valuable in applications requiring robust and stable compounds .
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO/c6-5(7,8)4-10-3-1-2-9/h1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICCSXJVXICAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640971 | |
| Record name | 3-(2,2,2-Trifluoroethoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272128-06-0 | |
| Record name | 3-(2,2,2-Trifluoroethoxy)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




mercury](/img/structure/B1604585.png)











